molecular formula C15H25N3O4S B11571105 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)acetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)acetamide

Cat. No.: B11571105
M. Wt: 343.4 g/mol
InChI Key: QDZWIASIYNCXIF-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dimethylsulfamoyl group, a phenyl group, and an ethoxypropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethylsulfamoyl Intermediate: The reaction begins with the sulfonation of dimethylamine using chlorosulfonic acid to form dimethylsulfamoyl chloride.

    Coupling with Phenylamine: The dimethylsulfamoyl chloride is then reacted with phenylamine (aniline) in the presence of a base such as triethylamine to form the dimethylsulfamoyl(phenyl)amine intermediate.

    Acylation with 3-Ethoxypropyl Acetate: The final step involves the acylation of the dimethylsulfamoyl(phenyl)amine intermediate with 3-ethoxypropyl acetate in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated control systems, and high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-ethoxyethyl)acetamide
  • 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-methoxypropyl)acetamide
  • 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)propionamide

Uniqueness

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H25N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C15H25N3O4S/c1-4-22-12-8-11-16-15(19)13-18(23(20,21)17(2)3)14-9-6-5-7-10-14/h5-7,9-10H,4,8,11-13H2,1-3H3,(H,16,19)

InChI Key

QDZWIASIYNCXIF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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